Sulfo-NHS-Acetate sodium
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Overview
Description
It is particularly valued for its ability to form stable, covalent amide bonds with primary amines, such as those found in lysine side chains of proteins . This property makes it an essential tool in various biochemical and biotechnological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-NHS-Acetate sodium is synthesized by reacting N-hydroxysulfosuccinimide with acetic anhydride in the presence of a base, such as sodium hydroxide. The reaction typically occurs in an aqueous medium and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR and HPLC analysis, to confirm its chemical identity and purity .
Chemical Reactions Analysis
Types of Reactions
Sulfo-NHS-Acetate sodium primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for use with sensitive biomolecules .
Common Reagents and Conditions
The reaction of this compound with primary amines is typically carried out in phosphate-buffered saline (PBS) at a pH of 7.2-7.5. The presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enhances the coupling efficiency .
Major Products Formed
The primary product of the reaction between this compound and a primary amine is a stable amide bond. This product is often used in the formation of bioconjugates, such as protein-protein or protein-peptide conjugates .
Scientific Research Applications
Sulfo-NHS-Acetate sodium has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-NHS-Acetate sodium exerts its effects by forming covalent amide bonds with primary amines. The sulfo group enhances the water solubility of the compound, allowing it to react efficiently in aqueous environments. The reaction proceeds through the formation of an intermediate N-hydroxysulfosuccinimide ester, which then reacts with the amine to form the stable amide bond .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysuccinimide (NHS): Unlike Sulfo-NHS-Acetate sodium, NHS is less water-soluble and is often used in organic solvents.
Sulfo-NHS: Similar to this compound, Sulfo-NHS is water-soluble and used for amine-reactive labeling and crosslinking.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a carbodiimide used to activate carboxyl groups for reaction with amines, often in conjunction with NHS or Sulfo-NHS.
Uniqueness
This compound is unique in its ability to block primary amines, preventing unwanted interactions or conjugations. This property is particularly useful in complex bioconjugation reactions where selectivity and specificity are crucial .
Properties
Molecular Formula |
C6H6NNaO7S |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
sodium;1-acetyloxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
VGYOVKDAMGIIJU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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